Cas no 249889-69-8 (6-methoxy-1,5-Naphthyridin-4-amine)

6-Methoxy-1,5-naphthyridin-4-amine is a heterocyclic organic compound featuring a naphthyridine core substituted with a methoxy group at the 6-position and an amine group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its aromatic system and functional groups allow for versatile reactivity, facilitating further derivatization in synthetic chemistry applications. The compound's stability under standard conditions and compatibility with common reaction conditions enhance its utility in drug discovery and material science. Its well-defined molecular architecture also supports precise structural modifications for targeted applications.
6-methoxy-1,5-Naphthyridin-4-amine structure
249889-69-8 structure
Product Name:6-methoxy-1,5-Naphthyridin-4-amine
CAS No:249889-69-8
MF:C9H9N3O
MW:175.187261343002
MDL:MFCD15142685
CID:246229
PubChem ID:11435236
Update Time:2025-05-20

6-methoxy-1,5-Naphthyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-1,5-Naphthyridin-4-amine
    • 1,5-Naphthyridin-4-amine,6-methoxy-
    • 4-Amino-6-methoxy-[1,5]naphthyridine
    • 6-Methoxy-[1,5]naphthyridin-4-ylamine
    • 4-amino-6-methoxy-[1,5]-naphthyridine
    • 6-(methylamino)-1-hexanol
    • 6-(methyloxy)-1,5-naphthyridin-4-amine
    • 6-Methylamino-1-hexanol
    • 6-methylaminohexan-1-ol
    • 6-METHYLAMINOHEXANOL-1
    • AG-F-69217
    • CTK1G7873
    • methylaminohexanol
    • N-Methyl-6-hydroxyhexylamine
    • SBB008548
    • A877746
    • 249889-69-8
    • 1,5-Naphthyridin-4-amine, 6-methoxy-
    • AS-62746
    • SCHEMBL590199
    • ZJA88969
    • AKOS025146752
    • VUHCPMIDSUGHNO-UHFFFAOYSA-N
    • MFCD15142685
    • SB36176
    • AMY23655
    • DB-332041
    • DB-219865
    • MDL: MFCD15142685
    • Inchi: 1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11)
    • InChI Key: VUHCPMIDSUGHNO-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C2C(C(=CC=N2)N)=N1

Computed Properties

  • Exact Mass: 175.074561919g/mol
  • Monoisotopic Mass: 175.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 61Ų

6-methoxy-1,5-Naphthyridin-4-amine Pricemore >>

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6-methoxy-1,5-Naphthyridin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:249889-69-8)6-methoxy-1,5-Naphthyridin-4-amine
Order Number:A877746
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:54
Price ($):172.0
Email:sales@amadischem.com

Additional information on 6-methoxy-1,5-Naphthyridin-4-amine

Introduction to 6-methoxy-1,5-Naphthyridin-4-amine (CAS No: 249889-69-8)

6-methoxy-1,5-Naphthyridin-4-amine, identified by its Chemical Abstracts Service (CAS) number 249889-69-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a structurally intriguing family of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The presence of both methoxy and amino functional groups in its molecular framework imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 6-methoxy-1,5-Naphthyridin-4-amine consists of a fused bicyclic system comprising a pyridine ring and a pyrimidine ring, with the methoxy group (-OCH₃) substituting at the 6-position and the amino group (-NH₂) at the 4-position. This arrangement not only contributes to its distinct electronic and steric characteristics but also facilitates interactions with biological targets such as enzymes and receptors. The compound’s solubility profile and metabolic stability further enhance its potential as a pharmacophore in drug design.

In recent years, there has been a surge in research focused on naphthyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the pharmacological relevance of 6-methoxy-1,5-Naphthyridin-4-amine in modulating key biological pathways associated with inflammation, cancer, and infectious diseases. For instance, preliminary in vitro investigations have revealed its ability to inhibit certain enzymes implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent.

Moreover, the scaffold of 6-methoxy-1,5-Naphthyridin-4-amine has been explored in the context of oncology research. Researchers have observed that analogs bearing similar structural features exhibit promising antitumor activity by interfering with critical signaling cascades involved in cell proliferation and survival. The methoxy group at position 6 is particularly noteworthy, as it modulates the compound’s binding affinity to target proteins without compromising its overall bioactivity. This fine-tuning of structure-function relationships is a cornerstone of modern drug discovery efforts.

Advances in computational chemistry have further accelerated the exploration of 6-methoxy-1,5-Naphthyridin-4-amine as a lead compound. Molecular docking studies have identified potential binding pockets on target proteins where this molecule can interact effectively. These simulations not only predict favorable pharmacokinetic profiles but also guide the synthesis of optimized derivatives with enhanced potency and selectivity. Such high-throughput virtual screening approaches are indispensable in today’s drug development pipelines.

The synthesis of 6-methoxy-1,5-Naphthyridin-4-amine presents an intriguing challenge due to its complex bicyclic core. Traditional synthetic routes often involve multi-step sequences requiring precise control over reaction conditions to ensure high yield and purity. However, recent methodologies leveraging transition metal catalysis have streamlined these processes, making large-scale production more feasible. The development of efficient synthetic protocols is crucial for translating laboratory findings into viable therapeutic candidates.

Evaluation of 6-methoxy-1,5-Naphthyridin-4-amine’s pharmacokinetic properties has revealed promising results regarding absorption, distribution, metabolism, and excretion (ADME). Its moderate solubility in both aqueous and lipid environments suggests potential for oral administration while maintaining adequate bioavailability. Additionally, preliminary toxicological assessments indicate low systemic toxicity at relevant therapeutic doses, reinforcing its safety profile for further clinical investigation.

The intersection of 6-methoxy-1,5-Naphthyridin-4-amine with emerging technologies such as artificial intelligence (AI) has opened new avenues for drug discovery. AI-driven platforms can analyze vast datasets to predict novel derivatives with optimized properties before experimental synthesis even begins. This synergy between computational methods and traditional chemistry is revolutionizing how new drugs are conceptualized and developed.

In conclusion,6-methoxy-1,5-Naphthyridin-4-amineseems poised to play a pivotal role in next-generation therapeutics due to its versatile structural features and multifaceted biological activities. Ongoing research continues to unravel its full potential across diverse disease indications, underscoring why it remains a compelling subject of scientific inquiry within pharmaceutical chemistry.

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Amadis Chemical Company Limited
(CAS:249889-69-8)6-methoxy-1,5-Naphthyridin-4-amine
A877746
Purity:99%
Quantity:1g
Price ($):172.0
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